molecular formula C22H22BrN3O B3437367 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline

2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B3437367
M. Wt: 424.3 g/mol
InChI Key: XKVMZRMNOKFHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline, also known as BPIQ, is a synthetic chemical compound that belongs to the class of quinoline derivatives. It was first synthesized in the early 2000s and has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have a good pharmacokinetic profile, with a relatively long half-life and good bioavailability. In addition, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is its ease of synthesis, which makes it readily available for use in laboratory experiments. It also exhibits good stability and solubility in various solvents, making it easy to handle and manipulate. However, one of the limitations of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is its relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in some applications.

Future Directions

There are several potential future directions for the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline in scientific research. One area of interest is the development of new anticancer drugs based on 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline and its derivatives. Another area of interest is the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline as a building block for the synthesis of new fluorescent polymers is an area of active research. Overall, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has shown great promise in various fields of scientific research and is likely to continue to be an important compound for many years to come.

Scientific Research Applications

2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an antibacterial and antifungal agent. In material science, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[2-(4-bromophenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c1-2-25-11-13-26(14-12-25)22(27)19-15-21(16-7-9-17(23)10-8-16)24-20-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVMZRMNOKFHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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